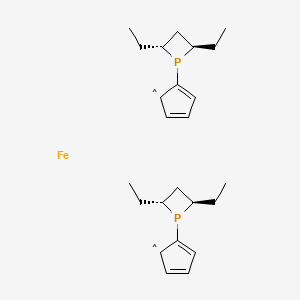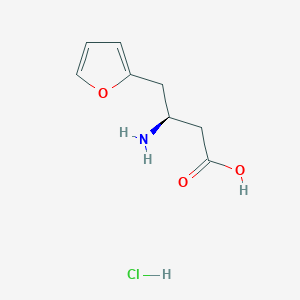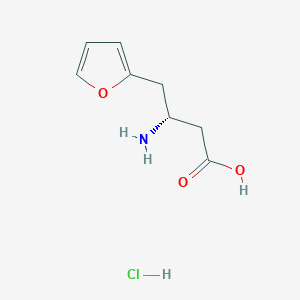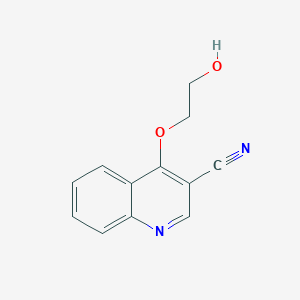
4-(2-Hydroxyethoxy)quinoline-3-carbonitrile
描述
4-(2-Hydroxyethoxy)quinoline-3-carbonitrile is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with a hydroxyethoxy group and a cyano group at the 3-position. Its molecular formula is C₁₂H₁₄N₂O₂.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with quinoline or its derivatives as the starting material.
Reaction Steps: The hydroxyethoxy group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline ring is replaced by the hydroxyethoxy group.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The temperature and reaction time are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up to industrial levels using reactors that can handle larger volumes and ensure consistent quality.
Purification: The crude product is purified through recrystallization or chromatography to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Types of Reactions:
Oxidation: The quinoline ring can undergo oxidation to form quinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The hydroxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction Reagents: Typical reducing agents are lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution Reagents: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinone derivatives and other oxidized forms of the quinoline ring.
Reduction Products: Primary, secondary, or tertiary amines depending on the reaction conditions.
Substitution Products: Various substituted quinolines with different functional groups.
科学研究应用
Chemistry: 4-(2-Hydroxyethoxy)quinoline-3-carbonitrile is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer. Industry: The compound is utilized in the manufacture of UV stabilizers, antioxidants, and other industrial chemicals.
作用机制
The mechanism by which 4-(2-Hydroxyethoxy)quinoline-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. The quinoline ring system can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The cyano group and hydroxyethoxy group enhance the compound's ability to interact with these targets, resulting in its biological activity.
相似化合物的比较
Quinoline: The parent compound without substitutions.
4-Hydroxyquinoline: Similar structure but with a hydroxy group instead of hydroxyethoxy.
3-Cyanoquinoline: Similar structure but with the cyano group at a different position.
Uniqueness: 4-(2-Hydroxyethoxy)quinoline-3-carbonitrile is unique due to the combination of the hydroxyethoxy and cyano groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications
属性
IUPAC Name |
4-(2-hydroxyethoxy)quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-7-9-8-14-11-4-2-1-3-10(11)12(9)16-6-5-15/h1-4,8,15H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHFFSVADJYGSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C#N)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


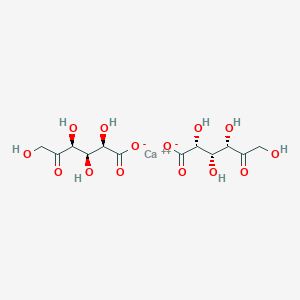

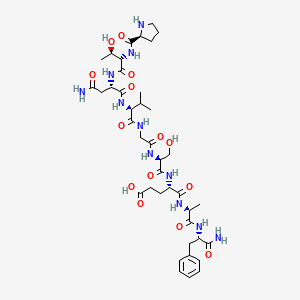


![(2Z)-3-butyl-2-[(2E,4E,6E)-7-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B1518477.png)
![2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol](/img/structure/B1518481.png)
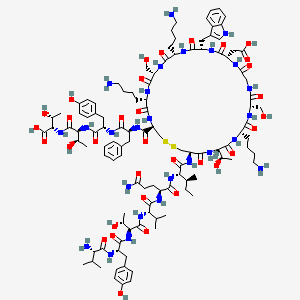
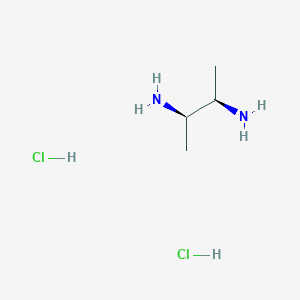
![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)
![3',6'-Dihydroxy-N-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B1518498.png)
